3-(4-Fluorophenoxy)-2-butanone
Description
3-(4-Fluorophenoxy)-2-butanone is a fluorinated ketone derivative characterized by a 2-butanone backbone substituted with a 4-fluorophenoxy group at the third carbon position. The compound’s structure combines a ketone functional group with an aromatic ether moiety, where the fluorine atom at the para position of the phenoxy ring enhances its electronic and steric properties. Such modifications are often leveraged in medicinal chemistry and materials science to fine-tune solubility, stability, and bioactivity .
Properties
IUPAC Name |
3-(4-fluorophenoxy)butan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-7(12)8(2)13-10-5-3-9(11)4-6-10/h3-6,8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXVWRYLKQWAKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394235 | |
| Record name | 3-(4-fluorophenoxy)-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30343-25-0 | |
| Record name | 3-(4-fluorophenoxy)-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenoxy)-2-butanone typically involves the reaction of 4-fluorophenol with 2-butanone under specific conditions. One common method is the nucleophilic substitution reaction where 4-fluorophenol reacts with 2-butanone in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 3-(4-Fluorophenoxy)-2-butanone may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(4-Fluorophenoxy)-2-butanone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 3-(4-Fluorophenoxy)-2-butanol.
Substitution: The fluorophenoxy group can participate in various substitution reactions, such as halogenation or nitration, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine, while nitration can be performed using a mixture of nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of 3-(4-Fluorophenoxy)butanoic acid.
Reduction: Formation of 3-(4-Fluorophenoxy)-2-butanol.
Substitution: Formation of halogenated or nitrated derivatives of 3-(4-Fluorophenoxy)-2-butanone.
Scientific Research Applications
Chemistry: 3-(4-Fluorophenoxy)-2-butanone is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and chemical entities.
Biology and Medicine: In medicinal chemistry, 3-(4-Fluorophenoxy)-2-butanone has been explored for its potential as a pharmacophore in the design of new drugs. Its derivatives may exhibit biological activities such as anti-inflammatory or anticancer properties.
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenoxy)-2-butanone involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and the nature of the derivatives formed from this compound.
Comparison with Similar Compounds
The following analysis compares 3-(4-Fluorophenoxy)-2-butanone with structurally related ketones and fluorinated derivatives, focusing on molecular properties, reactivity, and applications.
Structural and Functional Group Comparisons
Key Observations :
- Steric Considerations: The phenoxy group’s bulkiness may influence reaction pathways, as seen in 3-(2-Fluorophenoxy)propanoic acid, where steric hindrance directs regioselectivity in cyclization reactions .
- Bioactivity Potential: Fluorinated phenoxy groups are common in bioactive molecules. For instance, a compound with a 3-(4-fluorophenoxy)propyl group demonstrated inhibitory activity against HMG-CoA reductase (IC₅₀ = 2.1 × 10⁻⁹ mol/L), suggesting that 3-(4-Fluorophenoxy)-2-butanone could exhibit similar pharmacological relevance .
Physicochemical Properties
- Solubility: Fluorinated phenoxy groups generally increase hydrophobicity compared to non-fluorinated analogs. For example, 3-(2-Fluorophenoxy)propanoic acid is less water-soluble than its non-fluorinated counterpart due to reduced polarity.
- This trait is critical in agrochemicals, as seen in hydroquinone-derived herbicides .
Biological Activity
3-(4-Fluorophenoxy)-2-butanone, a compound characterized by its fluorinated phenoxy group, has garnered attention for its biological activity across various studies. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.
- Chemical Name : 3-(4-Fluorophenoxy)-2-butanone
- CAS Number : 30343-25-0
- Molecular Formula : C10H11F O2
- Molecular Weight : 182.19 g/mol
The biological activity of 3-(4-Fluorophenoxy)-2-butanone is primarily attributed to its interaction with various biological targets:
- Auxin-like Activity : Similar to natural auxins, this compound can bind to auxin receptors in plants, influencing growth processes such as cell elongation and differentiation. This mimicking of natural auxin action is crucial for its role in promoting plant growth and development.
- Cytotoxic Effects : In animal models, particularly human peripheral blood lymphocytes, the compound exhibited dose-dependent cytotoxic effects. At concentrations above 80 µg/mL, it induced significant genotoxic effects, including chromosome aberrations and micronucleus formation.
Plant Growth Promotion
In laboratory settings, 3-(4-Fluorophenoxy)-2-butanone has been shown to enhance root formation and fruit set in various plant species. The compound's effectiveness is influenced by environmental factors such as temperature and light intensity, which affect its penetration into plant tissues.
Cytotoxicity in Animal Models
Research indicates that while low doses of the compound have minimal impact on cellular functions, higher doses lead to significant cytotoxicity. This raises concerns regarding its safety profile when used in agricultural applications or as a potential therapeutic agent.
Table 1: Biological Activity Overview
| Activity Type | Observed Effect | Concentration (µg/mL) |
|---|---|---|
| Plant Growth Promotion | Enhanced root formation and fruit set | Low doses |
| Genotoxicity | Chromosome aberrations and micronucleus formation | >80 |
| Cytotoxicity | Significant cell death in lymphocytes | >80 |
Case Study 1: Plant Growth Enhancement
In a controlled experiment, the application of 3-(4-Fluorophenoxy)-2-butanone at varying concentrations was tested on tomato plants. Results indicated that at a concentration of 10 µg/mL, there was a notable increase in root length and overall plant height compared to the control group. This suggests that the compound effectively stimulates growth processes in plants through auxin-like mechanisms.
Case Study 2: Cytotoxic Effects in Human Cells
A study involving human peripheral blood lymphocytes treated with varying concentrations of 3-(4-Fluorophenoxy)-2-butanone revealed that doses exceeding 80 µg/mL resulted in significant cytotoxic effects. The study measured chromosomal damage using standard micronucleus assays, demonstrating that the compound poses risks at higher concentrations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
